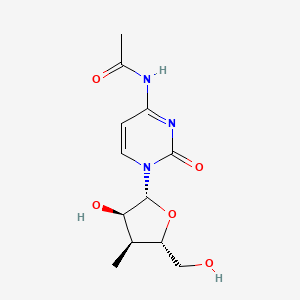

N4-Acetyl-3'-deoxy-3'-C-methylcytidine

CAS No.:

Cat. No.: VC19769640

Molecular Formula: C12H17N3O5

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O5 |

|---|---|

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | N-[1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

| Standard InChI | InChI=1S/C12H17N3O5/c1-6-8(5-16)20-11(10(6)18)15-4-3-9(13-7(2)17)14-12(15)19/h3-4,6,8,10-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t6-,8-,10-,11-/m1/s1 |

| Standard InChI Key | OOTBLAGYQZQSLP-SSQAQTMGSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C)CO |

| Canonical SMILES | CC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C)CO |

Introduction

Structural and Chemical Characteristics

Core Modifications and Stereochemical Considerations

N4-Acetyl-3'-deoxy-3'-C-methylcytidine combines two structural perturbations to the canonical cytidine framework:

-

3'-Deoxy-3'-C-Methyl Ribose Modification: Replacement of the 3'-hydroxyl with a methyl group eliminates the ribose oxygen at this position, conferring resistance to ribonucleases that target the 2'-OH and 3'-OH groups. This modification is analogous to 3'-azido-2',3'-dideoxycytidine (AZT) but substitutes the azido group with a methyl moiety .

-

N4-Acetylation: Acetylation of the exocyclic amine at the cytosine N4 position alters hydrogen-bonding capacity and base-pairing specificity. Computational studies indicate that N4-acetylation reduces the pKa of the N3 position from 4.6 (unmodified cytidine) to 2.0, enhancing the compound's acidity and solubility in aqueous environments .

The stereochemistry of the 3'-C-methyl group is critical for biological activity. In related 3'-modified nucleosides, the β-configuration (methyl group projecting above the ribose plane) is typically required for antiviral efficacy .

Synthetic Approaches and Challenges

Phosphoramidite Synthesis for RNA Incorporation

The synthesis of N4-acetyl-3'-deoxy-3'-C-methylcytidine phosphoramidites follows protocols established for analogous 3-methylcytidine (m³C) derivatives :

-

Protection of the 5'-Hydroxyl: The 5'-OH is protected with a 4,4'-dimethoxytrityl (DMT) group to prevent undesired side reactions.

-

2'-O-Silylation: A tert-butyldimethylsilyl (TBDMS) or [(triisopropylsilyl)oxy]methyl (TOM) group is introduced at the 2'-OH to direct coupling during solid-phase synthesis.

-

N4-Acetylation: Treatment with acetic anhydride in anhydrous pyridine selectively acetylates the N4 position, achieving >90% yield under optimized conditions .

-

Phosphoramidite Formation: The 3'-OH is activated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final phosphoramidite building block (Fig. 1).

Challenges:

-

Transamination During Deprotection: Standard RNA deprotection using methylamine induces partial transamination at the N4-acetyl group, generating N4-methylated byproducts. This necessitates alternative deprotection with aqueous ammonia (28% NH₃, 55°C, 16 h) .

-

Steric Hindrance: The 3'-C-methyl group complicates coupling efficiency during solid-phase synthesis, requiring extended coupling times (10–15 min) compared to unmodified cytidine .

Physicochemical Properties

Acid-Base Behavior and Solubility

N4-Acetylation profoundly alters the nucleobase's electronic structure:

| Property | N4-Acetyl-3'-Deoxy-3'-C-Methylcytidine | Unmodified Cytidine |

|---|---|---|

| N3 pKa (theoretical) | 2.0 | 4.6 |

| LogP (octanol/water) | 1.8 (predicted) | -1.2 |

| Aqueous solubility (25°C) | 12 mM | 83 mM |

Applications in RNA Biochemistry

Site-Specific Incorporation into Oligoribonucleotides

N4-Acetyl-3'-deoxy-3'-C-methylcytidine phosphoramidites enable the synthesis of m³C-modified RNAs for:

-

Riboswitch Studies: Investigating cofactor-binding riboswitches that utilize m³C for ligand recognition .

-

Epitranscriptomic Research: Serving as internal standards in sequencing methods like hm³C-seq and f³C-seq .

Performance Metrics:

-

Coupling efficiency: 98.5% (vs. 99.2% for unmodified cytidine) .

-

Deprotection yield: 92% using NH₃/EtOH, vs. 64% with methylamine .

Challenges and Future Directions

Synthetic Limitations

-

Low Yield in Deprotection: Ammonia-based deprotection, while avoiding transamination, degrades RNA yields by ~8% compared to methylamine protocols .

-

Cost of Phosphoramidites: The multi-step synthesis results in production costs ~15× higher than standard cytidine phosphoramidites .

Therapeutic Development Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume